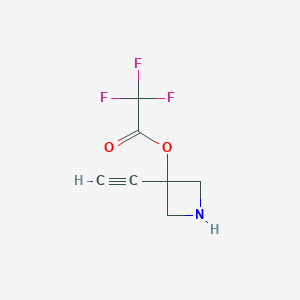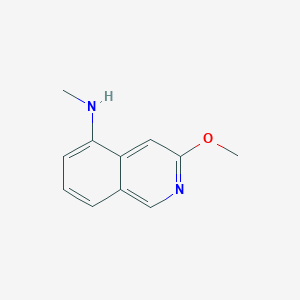
3-Ethynyl-3-hydroxyazetidinetrifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a heterocyclic compound that belongs to the class of azetidines It is characterized by the presence of an ethynyl group and a hydroxy group attached to the azetidine ring, along with a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethynyl-3-hydroxyazetidine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. The trifluoroacetate moiety can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
- 3-Ethynyl-3-hydroxyazetidine acetate
- 3-Ethynyl-3-hydroxyazetidine benzoate
- 3-Ethynyl-3-hydroxyazetidine chloride
Comparison: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H6F3NO2 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
(3-ethynylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H6F3NO2/c1-2-6(3-11-4-6)13-5(12)7(8,9)10/h1,11H,3-4H2 |
Clave InChI |
BAEHJKQNIDDHSW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CNC1)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















